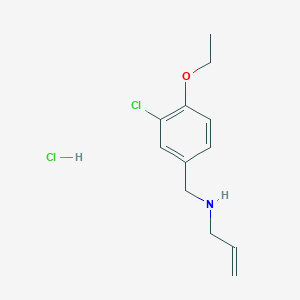![molecular formula C20H15BrN2O7 B4848320 (2-bromo-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4848320.png)
(2-bromo-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid
説明
Synthesis Analysis
The synthesis of related compounds often involves regioselective bromination and condensation reactions. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized via the regioselective bromination of 4-methoxyphenylacetic acid, achieving an 84% yield, showcasing the electron-withdrawing and donating properties of the substituents through their spatial arrangement and bond angles (Guzei et al., 2010). Additionally, the condensation of diethyl 2,4,6-trioxoheptanedioate with certain phenols in acetone has led to the synthesis of complex chromeno[4,3-b]pyridines, highlighting a method for creating intricate molecular structures (Mamedov et al., 2008).
Molecular Structure Analysis
Molecular structures are characterized using various spectroscopic techniques, revealing how substituents influence the overall configuration of the molecule. For example, the analysis of triorganotin(IV) complexes has shown how certain substituents adopt a polymeric trans-O2SnC3 trigonal bipyramidal configuration, demonstrating the influence of ligand coordination on the molecular structure (Baul et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving our compound of interest or similar molecules showcase the reactivity and potential applications of these chemicals. The interaction of methyl esters with Lawesson’s reagent to synthesize 4-thioxo derivatives exemplifies the versatility and reactivity of certain pyrimidinylacetic acid derivatives (Jakubkienė et al., 2007).
Physical Properties Analysis
The physical properties of a compound, such as its crystalline structure, can be determined through X-ray crystallography. For instance, the crystal structure analysis of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate reveals intricate molecular interactions, showcasing the compound's solid-state arrangement and potential intermolecular interactions (Mao et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity towards bromination or other electrophilic substitutions, are crucial for understanding the functional versatility of the compound. Research into the bromination kinetics of methoxycarbonyl derivatives has shed light on the relative reactivity and potential for substitution at various positions within the molecule, indicating a method for further functionalization (Linda & Marino, 1968).
作用機序
将来の方向性
特性
IUPAC Name |
2-[2-bromo-4-[(E)-[1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O7/c1-29-13-5-3-12(4-6-13)23-19(27)14(18(26)22-20(23)28)8-11-2-7-16(15(21)9-11)30-10-17(24)25/h2-9H,10H2,1H3,(H,24,25)(H,22,26,28)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQLAJODUUOJMV-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)Br)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4848240.png)
![N-allyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4848244.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide](/img/structure/B4848267.png)
![3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4848278.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4848285.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N'-hydroxyethanimidamide](/img/structure/B4848288.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4848295.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4848297.png)
![3-fluoro-N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4848302.png)
![N-(2-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4848312.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4848323.png)
![1-(4-bromophenyl)-3-(2-pyridinyl)benzo[f]quinoline](/img/structure/B4848342.png)
![2-cyano-N-(4-ethoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide](/img/structure/B4848345.png)